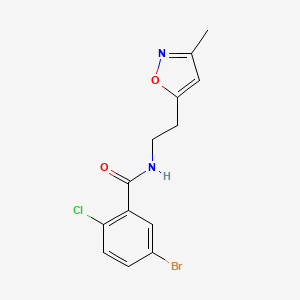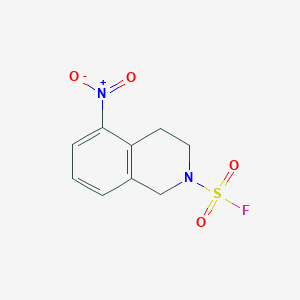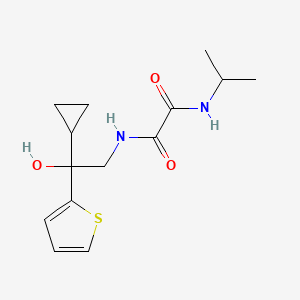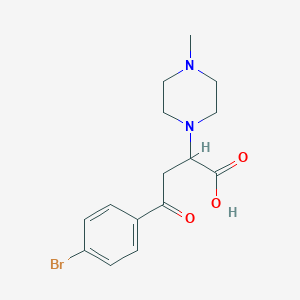
5-bromo-2-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with bromine and chlorine atoms, as well as an ethyl group linked to a 3-methylisoxazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide typically involves multiple steps:
Formation of the 3-methylisoxazole moiety: This can be achieved through a (3 + 2) cycloaddition reaction between nitrile oxides and alkynes under mild basic conditions.
Introduction of the ethyl group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Bromination and chlorination of benzamide: The benzamide core is brominated and chlorinated using bromine and chlorine reagents under controlled conditions to ensure selective substitution.
Coupling of the isoxazole moiety with the benzamide core: This step involves the use of coupling agents such as EDC·HCl in the presence of a solvent like DMF to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.
化学反応の分析
Types of Reactions
5-bromo-2-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: The isoxazole moiety can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex heterocyclic compounds.
科学的研究の応用
5-bromo-2-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates due to its unique structural features.
Biological studies: The compound can be used to study the biological activity of isoxazole derivatives, which have shown potential as analgesic, anti-inflammatory, anticancer, and antimicrobial agents.
Chemical research: It serves as a model compound for studying the reactivity and properties of substituted benzamides and isoxazoles.
作用機序
The mechanism of action of 5-bromo-2-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide involves its interaction with specific molecular targets. The isoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity .
類似化合物との比較
Similar Compounds
5-bromo-2-chloro-N-ethylbenzamide: Similar in structure but lacks the isoxazole moiety.
5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: Contains a pyridine-sulfonamide moiety instead of the isoxazole.
Uniqueness
The presence of the 3-methylisoxazole moiety in 5-bromo-2-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide distinguishes it from other similar compounds. This moiety imparts unique biological activities and reactivity, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
5-bromo-2-chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2O2/c1-8-6-10(19-17-8)4-5-16-13(18)11-7-9(14)2-3-12(11)15/h2-3,6-7H,4-5H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYCAAIMKGSLLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-butylphenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2887472.png)




![methyl 3-(5-{[(4-methoxyphenyl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2887481.png)


![2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/new.no-structure.jpg)
![4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B2887489.png)


